2,4-Diphenyl-3H-1-benzazepine
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Overview
Description
2,4-Diphenyl-3H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine family Benzazepines are characterized by a seven-membered ring containing nitrogen, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-3H-1-benzazepine typically involves multi-step reactions. One common method includes the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .
Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and recyclable catalysts, are increasingly being applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-3H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Alkylation reactions are common, where reagents like lithium diisopropylamide (LDA) and methyl iodide are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: LDA followed by alkyl halides like methyl iodide.
Major Products:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzazepine derivatives.
Scientific Research Applications
2,4-Diphenyl-3H-1-benzazepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3H-1-benzazepine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, with computational studies providing insights into its selectivity and binding affinities .
Comparison with Similar Compounds
- 1-Benzazepines
- 2-Benzazepines
- 3-Benzazepines
Comparison: 2,4-Diphenyl-3H-1-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzazepines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
646502-85-4 |
---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,4-diphenyl-3H-1-benzazepine |
InChI |
InChI=1S/C22H17N/c1-3-9-17(10-4-1)20-15-19-13-7-8-14-21(19)23-22(16-20)18-11-5-2-6-12-18/h1-15H,16H2 |
InChI Key |
OOXQJTFNUKZSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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